

An In-depth Technical Guide to 6-Methoxy-2,3,4,5-tetrahydropyridine

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Compound of Interest

Compound Name: 6-Methoxy-2,3,4,5-tetrahydropyridine

Cat. No.: B1345667

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2,3,4,5-tetrahydropyridine, also known by its IUPAC name, is a heterocyclic compound belonging to the tetrahydropyridine class. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of a methoxy group and the cyclic imine functionality suggests its potential as a versatile synthetic intermediate and a candidate for biological screening. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological context, with a focus on presenting clear, actionable data and methodologies for researchers.

Chemical and Physical Properties

Quantitative data for **6-Methoxy-2,3,4,5-tetrahydropyridine** is not readily available in comprehensive experimental datasets. However, data for the closely related analog, 6-ethoxy-2,3,4,5-tetrahydropyridine, provides a reasonable estimate for its physical properties. Predicted values from computational models are also included for comparison.

Property	Value (6-Methoxy-2,3,4,5-tetrahydropyridine)	Value (6-Ethoxy-2,3,4,5-tetrahydropyridine)	Data Source
IUPAC Name	6-methoxy-2,3,4,5-tetrahydropyridine	6-ethoxy-2,3,4,5-tetrahydropyridine	PubChem[1]
Synonyms	O-methyl- δ -valerolactim	O-ethyl- δ -valerolactim	Internal Knowledge
CAS Number	5693-62-9	15200-13-2	BLDpharm[2]
Molecular Formula	C ₆ H ₁₁ NO	C ₇ H ₁₃ NO	PubChem[1]
Molecular Weight	113.16 g/mol	127.18 g/mol	PubChem[1]
Boiling Point	Not available	170.5 °C at 760 mmHg	ECHEMI[3]
Density	Not available	1.003 g/cm ³	ECHEMI[3]
XlogP (predicted)	0.4	0.8	PubChem[1]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of **6-Methoxy-2,3,4,5-tetrahydropyridine** is through the O-methylation of δ -valerolactam. This reaction typically involves the use of a methylating agent in the presence of a suitable base.

Experimental Protocol: O-methylation of δ -Valerolactam

Materials:

- δ -Valerolactam (1.0 eq)
- Dimethyl sulfate (1.2 eq)
- Sodium hydride (1.2 eq)
- Anhydrous tetrahydrofuran (THF)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Dichloromethane
- Hexane
- Ethyl acetate

Equipment:

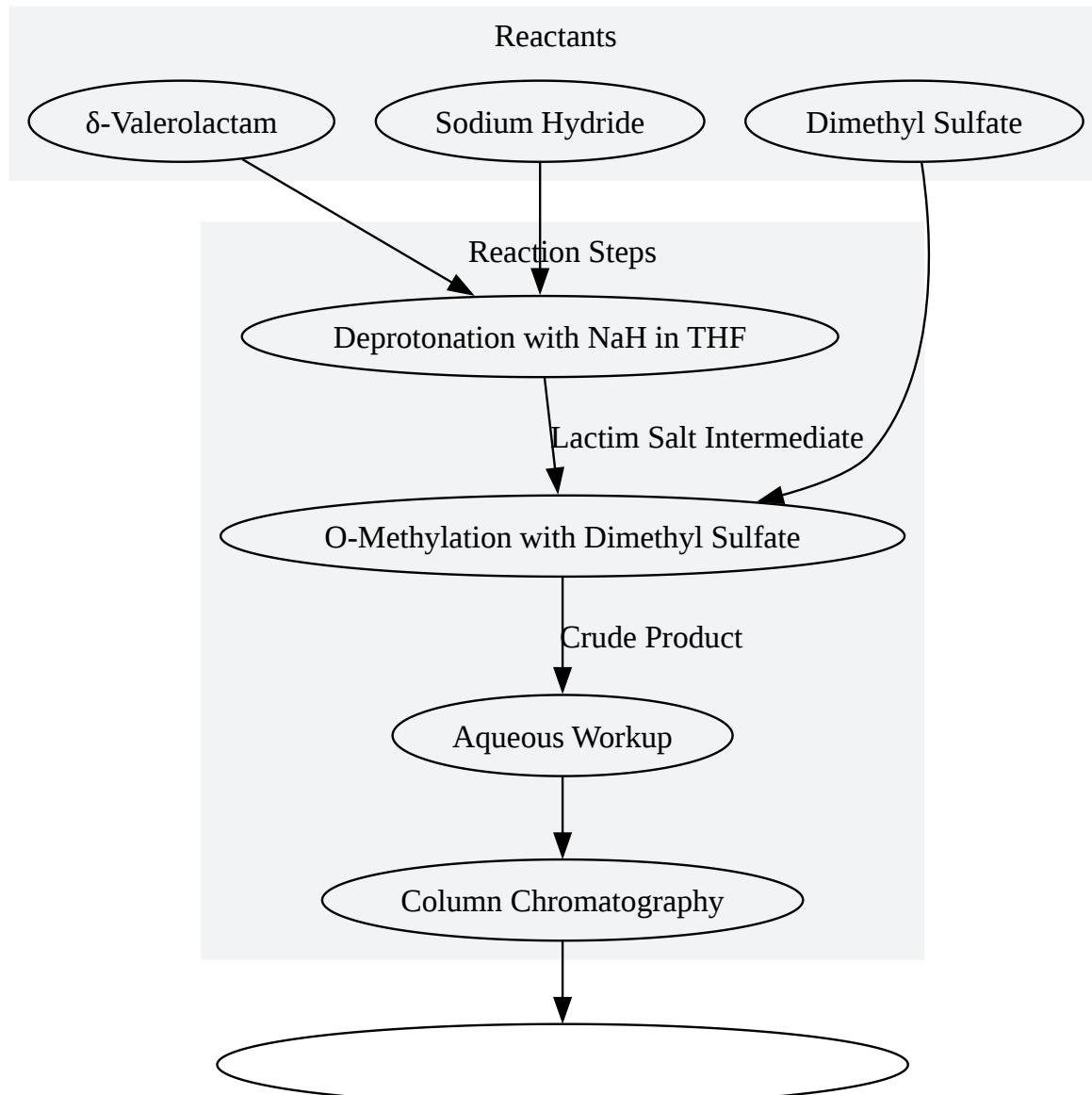
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Reflux condenser
- Inert atmosphere setup (e.g., nitrogen or argon)
- Separatory funnel
- Rotary evaporator
- Chromatography column

Procedure:

- To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, a solution of δ -valerolactam in anhydrous THF is added dropwise.
- The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
- The mixture is cooled back to 0 °C, and dimethyl sulfate is added dropwise.

- The reaction is allowed to warm to room temperature and then gently refluxed for 2-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- After completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
- The aqueous layer is extracted three times with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure using a rotary evaporator.
- The crude product is purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford **6-Methoxy-2,3,4,5-tetrahydropyridine**.

Synthesis Workflow



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References

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- 2. 5693-62-9|6-Methoxy-2,3,4,5-tetrahydropyridine|BLD Pharm [bldpharm.com]
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